5-(2-氯乙基)氧吲哚

概述

描述

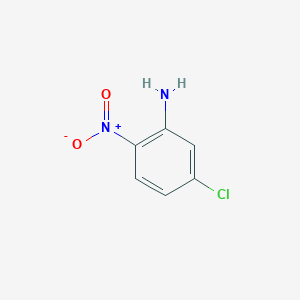

5-(2-Chloroethyl)Oxindole is a compound of interest in the field of organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including antipsychotic drugs such as ziprasidone. Its significance lies in its unique chemical structure and reactivity, which allows for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis Analysis

A new route for the synthesis of 6-Chloro-5-(2-chloroethyl)oxindole, an intermediate in manufacturing antipsychotic drugs, involves bis-dialkylation, decarboxylative hydrolysis, and chlorination processes (Gurjar, Murugaiah, & Reddy, 2003). Additionally, novel derivatives of oxindole have been synthesized starting from 5-chlorooxindole, leading to compounds with significant urease inhibition activity (Taha et al., 2015).

Molecular Structure Analysis

The molecular structure of substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole, a related compound, demonstrates a twisted structure with a significant dihedral angle, highlighting the structural versatility of oxindole derivatives (Radspieler, Ziemer, & Liebscher, 1998).

Chemical Reactions and Properties

Iron trichloride has been shown to promote the cyclization of o-alkynylaryl isocyanates, leading to 3-(chloromethylene)oxindoles, which can further transform into (Z)-3-(aminomethylene)oxindoles, showcasing the reactivity of oxindole compounds under various conditions (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Physical Properties Analysis

Theoretical studies, including Hirshfeld surface, molecular docking, structural, electronic properties, NBO, and NLO analyses of 6-chloro-2-oxindole, provide insights into the intermolecular interactions, electronic properties, and potential antitumor activities, illustrating the compound's physical properties and its relevance in medicinal chemistry (Isik & Sagdinc, 2021).

Chemical Properties Analysis

Oxindole derivatives have been synthesized and evaluated for their antiglycation activity, showing a range of activities that highlight the chemical versatility and potential therapeutic applications of these compounds (Khan et al., 2013).

科学研究应用

抗肿瘤特性: 像5-羟基吲哚和吲哚这样的氧吲哚,与5-(2-氯乙基)氧吲哚在化学上相关,被确定为潜在的抗肿瘤药物,因为它们能够抑制细胞增殖并靶向生长因子信号(Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000)。

药物合成: 该化合物已在合成抗精神病药物如齐拉西酮的背景下进行研究。一个示例是合成6-氯-5-(2-氯乙基)氧吲哚的新途径,展示了工业规模生产的潜力(Gurjar, Murugaiah, & Reddy, 2003)。

改进的合成过程: 已进行研究以改进6-氯-5-(2-氯乙基)氧吲哚的合成过程,使其更安全、更高效,适用于大规模生产(Nadkarni & Hallissey, 2008)。

多样的合成方法: 已开发出高效的催化不对称选择性方法,用于合成手性3,3-二取代氧吲哚,有助于药物发现项目(Cao, Zhou, & Zhou, 2018)。

酪氨酸激酶受体的抑制: 对类似于5-(2-氯乙基)氧吲哚的6-氯-2-氧吲哚等化合物的研究表明具有潜在的抗肿瘤活性和对酪氨酸激酶受体的抑制作用(Isik & Sagdinc, 2021)。

在天然产品应用中的潜力: 利用铁催化剂和过氧化物,从N-芳基丙烯酰胺和醇中进行新的氧化串联途径,制备3-(2-氧乙基)吲哚啉-2-酮,为制药和天然产品提供潜在应用(Ouyang, Song, & Li, 2014)。

用于激酶研究的合成: 合成新型支架如2-氯-5,7-二氢-6H-吡咯并[2,3-d]嘧啶-6-酮,为激酶研究提供有前途的靶点(Cheung, Harris, & Lackey, 2001)。

在疼痛管理中的应用: 对类似于3-(2-氧丙基)-3-羟基-2-氧吲哚的化合物的研究显示在开发新的疼痛治疗方法中具有潜力,且副作用较少(Giorno et al., 2015)。

安全和危害

未来方向

The future directions of research on 5-(2-Chloroethyl)Oxindole and related compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner. This is a significant objective in organic and medicinal chemistry . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

属性

IUPAC Name |

5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJIGZLXHQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561900 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroethyl)Oxindole | |

CAS RN |

118306-76-6 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)

![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)